A Technical Guide to 3-Bromo-1-(piperidin-1-yl)propan-1-one (CAS 90154-52-2): Properties, Synthesis, and Applications
A Technical Guide to 3-Bromo-1-(piperidin-1-yl)propan-1-one (CAS 90154-52-2): Properties, Synthesis, and Applications
Introduction: A Versatile Intermediate in Modern Synthesis
3-Bromo-1-(piperidin-1-yl)propan-1-one, identified by CAS Number 90154-52-2, is a bifunctional organic compound of significant interest to the chemical and pharmaceutical research communities.[1] Its structure is characterized by a stable piperidine amide moiety and a reactive 3-bromopropyl chain. This unique combination renders it an invaluable synthetic intermediate, acting as a versatile building block for the introduction of a piperidinylpropanone substructure into more complex molecular architectures. The piperidine ring is a prevalent scaffold in many centrally active pharmaceuticals, while the terminal alkyl bromide provides a reactive handle for a wide array of nucleophilic substitution reactions. This guide provides a comprehensive overview of its known properties, a reasoned approach to its synthesis and characterization, and an exploration of its reactivity and potential applications in drug discovery and materials science.
Core Properties and Safety Profile
A thorough understanding of a reagent's physicochemical properties and safety requirements is the foundation of sound experimental design.
Physicochemical Characteristics
The key physical and chemical properties of 3-Bromo-1-(piperidin-1-yl)propan-1-one are summarized below. These data are critical for determining appropriate solvents, reaction temperatures, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 90154-52-2 | [1] |
| Molecular Formula | C₈H₁₄BrNO | [1] |
| Molecular Weight | 220.11 g/mol | [2][3] |
| Synonym(s) | 1-(3-bromopropanoyl)piperidine | [1] |
| Physical Form | Liquid | |
| Typical Purity | ≥95% | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| InChI Key | QLCFKORONJMTNL-UHFFFAOYSA-N |
Safety and Handling
This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.[2] Adherence to the following guidelines is mandatory to ensure personnel safety.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Skin Irritant | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritant | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Respiratory Irritant | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE) and Handling Procedures:
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Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[4]
-
Eye and Face Protection: Wear tightly fitting, splash-proof safety goggles and/or a full-face shield.[4]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., Butyl rubber, Viton) inspected prior to use.[5] Wear a flame-resistant lab coat and appropriate disposable clothing to prevent skin contact.[4]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH-approved respirator with an organic vapor cartridge.[4][5]
-
Emergency Procedures: In case of accidental contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[6] If ingested, rinse the mouth with water and call a poison control center immediately; do not induce vomiting.[4]
Synthesis and Mechanistic Rationale
While specific preparations are proprietary, the structure of 3-Bromo-1-(piperidin-1-yl)propan-1-one lends itself to a classic and highly reliable synthetic strategy: nucleophilic acyl substitution.
Retrosynthetic Analysis and Proposed Pathway
The most logical disconnection is at the amide C-N bond, leading to piperidine and a 3-bromopropanoyl electrophile. This suggests a straightforward synthesis via the acylation of piperidine with 3-bromopropionyl chloride. This is an efficient method for forming the robust amide bond.
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is a robust, self-validating procedure derived from standard organic chemistry principles for amide synthesis.
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Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. An inert atmosphere is crucial to prevent hydrolysis of the highly reactive 3-bromopropionyl chloride.
-
Reagent Charging: Charge the flask with piperidine (1.0 equivalent) and anhydrous dichloromethane (DCM) as the solvent. Add triethylamine (1.1 equivalents), which acts as an acid scavenger for the HCl generated during the reaction. Cool the stirred solution to 0°C in an ice bath to manage the exothermicity of the acylation.
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Controlled Addition: Dissolve 3-bromopropionyl chloride (1.05 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the cooled piperidine solution over 30-60 minutes. A white precipitate of triethylammonium chloride will form, indicating the reaction is proceeding.[7]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC), observing the consumption of the piperidine starting material.
-
Aqueous Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. The organic layer (DCM) contains the product, while the aqueous layer contains the triethylammonium chloride salt and any excess reagents.
-
Extraction and Washing: Separate the layers and extract the aqueous layer twice more with DCM to maximize product recovery. Combine the organic extracts and wash sequentially with 1M HCl (to remove residual triethylamine and piperidine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally, brine (to initiate drying).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which typically presents as a liquid.[7]
-
Purification: If necessary, purify the crude liquid via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the final product with high purity.
Spectroscopic Characterization (Predictive Analysis)
While experimental spectra for this specific compound are not widely published, its structure allows for a highly accurate prediction of its key spectroscopic features based on well-established principles and data from analogous molecules.[8]
Predicted Spectral Data
The following table summarizes the expected signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, which are essential for structural confirmation.
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | -CH₂-Br | ~3.6 - 3.8 ppm (t) | Protons on carbon adjacent to the electron-withdrawing bromine atom are deshielded. |
| -CO-CH₂- | ~2.9 - 3.1 ppm (t) | Protons alpha to the carbonyl group. | |
| Piperidine (α to N) | ~3.4 - 3.6 ppm (m) | Protons on carbons directly attached to the nitrogen of the amide. | |
| Piperidine (β, γ) | ~1.5 - 1.7 ppm (m) | Aliphatic protons on the piperidine ring. | |
| ¹³C NMR | C=O (Amide) | ~170 - 172 ppm | Characteristic chemical shift for an amide carbonyl carbon. |
| Piperidine (α to N) | ~42 - 47 ppm | Carbons adjacent to the amide nitrogen. | |
| -CH₂-Br | ~28 - 32 ppm | Carbon directly bonded to bromine. | |
| -CO-CH₂- | ~35 - 39 ppm | Carbon alpha to the carbonyl. | |
| Piperidine (β, γ) | ~24 - 27 ppm | Remaining aliphatic carbons of the piperidine ring. | |
| IR Spectroscopy | C=O Stretch | 1630 - 1680 cm⁻¹ (Strong) | A strong, sharp absorption characteristic of a tertiary amide carbonyl group. |
| C-H Stretch | 2850 - 3000 cm⁻¹ (Medium-Strong) | Aliphatic C-H stretching from the propyl chain and piperidine ring.[9] | |
| C-N Stretch | 1200 - 1350 cm⁻¹ (Medium) | Stretching vibration of the carbon-nitrogen bond in the amide. | |
| C-Br Stretch | 550 - 650 cm⁻¹ (Medium-Strong) | Characteristic absorption for an alkyl bromide. | |
| Mass Spec (EI) | [M]⁺, [M+2]⁺ | m/z 220, 222 (Ratio ~1:1) | Molecular ion peaks showing the characteristic isotopic pattern of one bromine atom (⁷⁹Br and ⁸¹Br). |
Reactivity and Synthetic Utility
The synthetic value of 3-Bromo-1-(piperidin-1-yl)propan-1-one stems from the predictable reactivity of its carbon-bromine bond.
Core Reactivity: An SN2 Workhorse
The primary mode of reactivity is nucleophilic substitution at the carbon bearing the bromine atom. Bromine is an excellent leaving group, and the primary nature of the alkyl halide makes it highly susceptible to attack by a wide range of nucleophiles via an Sₙ2 mechanism. This reaction is a cornerstone of synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Caption: General workflow for nucleophilic substitution.
Applications in Medicinal Chemistry and Drug Discovery
This compound serves as an ideal scaffold for generating chemical libraries for high-throughput screening. By reacting it with diverse nucleophiles—such as amines, thiols, phenoxides, or carbanions—researchers can rapidly synthesize a large array of derivatives.
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Scaffold Hopping and Analogue Synthesis: It can be used to append the piperidinylpropanone tail onto a variety of core structures, allowing for systematic exploration of structure-activity relationships (SAR).
-
Linker Chemistry: The propyl chain can act as a short linker to conjugate the piperidine moiety to other pharmacophores, probes, or solid supports.
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Precursor for Heterocycles: The electrophilic and nucleophilic centers within derivatives of this molecule can be used in intramolecular cyclization reactions to form novel heterocyclic ring systems.
The high reactivity and versatility of molecules like this make them powerful tools in the quest for new therapeutic agents.[10][11]
Conclusion
3-Bromo-1-(piperidin-1-yl)propan-1-one is a strategically important synthetic intermediate whose value lies in its structural simplicity and predictable chemical reactivity. Its ability to function as a potent alkylating agent for the introduction of the piperidinylpropanone motif makes it a staple reagent in laboratories focused on the synthesis of novel organic compounds for pharmaceutical and materials science applications. A comprehensive understanding of its properties, safe handling procedures, and reaction dynamics, as outlined in this guide, is essential for its effective and safe utilization in research and development.
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